![molecular formula C5H8Cl2F3N3 B2844421 [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride CAS No. 1803566-29-1](/img/structure/B2844421.png)
[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Descripción general
Descripción
[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C5H7Cl2F3N3 It is characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions. This can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under the influence of a base.
Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the imidazole derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound has been explored for its role as a pharmacophore in drug design, particularly for targeting specific receptors. Notably, studies have indicated its potential as a somatostatin receptor 3 (SSTR3) agonist, which is significant in the treatment of various neuroendocrine tumors and disorders related to growth hormone secretion. The structure-activity relationship (SAR) studies have shown that modifications to the imidazole ring can enhance potency and selectivity for SSTR3, making it a valuable lead compound in medicinal chemistry .
Research has demonstrated that derivatives of imidazole compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl substitution is known to enhance metabolic stability and lipophilicity, which can improve the bioavailability of drugs derived from this scaffold. This characteristic makes this compound an attractive candidate for further investigation in drug formulation .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .
Case Studies
Mecanismo De Acción
The mechanism of action of [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanol
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methylamine
- [4-(Trifluoromethyl)-1H-imidazol-2-yl]methyl chloride
Uniqueness
Compared to similar compounds, [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. The presence of the methanamine group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential for further modification make it a valuable compound in research and development.
Actividad Biológica
[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a compound with significant potential in pharmaceutical applications, primarily due to its unique trifluoromethyl group and imidazole structure. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₅H₈Cl₂F₃N₃ |
Molecular Weight | 238.04 g/mol |
IUPAC Name | [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine; dihydrochloride |
PubChem CID | 119030846 |
Appearance | White powder |
Storage Temperature | 4 °C |
The trifluoromethyl group in the compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability. Imidazole derivatives are known for their diverse biological activities, including antimicrobial and antiparasitic effects. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds containing imidazole rings. For instance, derivatives similar to [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine have shown promising results against Plasmodium species responsible for malaria. In a study evaluating various imidazole derivatives, compounds with a trifluoromethyl substituent exhibited enhanced activity against P. falciparum, suggesting that the trifluoromethyl group may play a crucial role in increasing potency (EC50 values) against these parasites .
Antimicrobial Activity
Imidazole derivatives have also been noted for their antimicrobial properties. The incorporation of the trifluoromethyl group has been linked to increased inhibition of bacterial growth. For example, studies have shown that certain trifluoromethyl-substituted imidazoles are effective against a range of Gram-positive and Gram-negative bacteria, with mechanisms potentially involving disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies
-
Antimalarial Efficacy :
A study demonstrated that an imidazole derivative structurally related to [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine significantly reduced parasitemia in a mouse model infected with P. berghei. The compound exhibited a 30% reduction in parasitemia at a dosage of 40 mg/kg, indicating its potential as an antimalarial agent . -
Synergistic Effects :
Another investigation explored the synergistic effects of combining this compound with established antimalarial drugs. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that this compound could be developed as part of combination treatments for malaria .
Safety Profile
While the biological activity is promising, safety data remains limited. Preliminary assessments indicate potential toxicity upon ingestion (H302) and skin irritation (H315). Further toxicological studies are essential to establish a comprehensive safety profile before clinical applications can be considered .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)3-2-10-4(1-9)11-3;;/h2H,1,9H2,(H,10,11);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBZTFCVVHWOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CN)C(F)(F)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-29-1 | |
Record name | [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.